(3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol

Neuropeptide Y antagonist Structure-activity relationship Hydrogen bond donor count

The compound (3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol, designated Compound 20 in Hoffmann-La Roche patent US7205309, is a stereochemically defined quinazoline derivative featuring a (3S)-hydroxypyrrolidine moiety at the 4-position, a 2-methyl group, and a 7-benzyloxy substituent. It belongs to a class of quinazoline derivatives claimed to act as neuropeptide Y (NPY) receptor ligands, particularly NPY antagonists, with potential utility in treating obesity, eating disorders, arthritis, cardiovascular diseases, and diabetes.

Molecular Formula C20H21N3O2
Molecular Weight 335.4 g/mol
CAS No. 646450-76-2
Cat. No. B15213728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol
CAS646450-76-2
Molecular FormulaC20H21N3O2
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=N1)N4CCC(C4)O
InChIInChI=1S/C20H21N3O2/c1-14-21-19-11-17(25-13-15-5-3-2-4-6-15)7-8-18(19)20(22-14)23-10-9-16(24)12-23/h2-8,11,16,24H,9-10,12-13H2,1H3/t16-/m0/s1
InChIKeyWOMZAVCITNVRQN-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insights: (3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol (CAS 646450-76-2) as a Defined NPY Antagonist Scaffold


The compound (3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol, designated Compound 20 in Hoffmann-La Roche patent US7205309, is a stereochemically defined quinazoline derivative featuring a (3S)-hydroxypyrrolidine moiety at the 4-position, a 2-methyl group, and a 7-benzyloxy substituent [1]. It belongs to a class of quinazoline derivatives claimed to act as neuropeptide Y (NPY) receptor ligands, particularly NPY antagonists, with potential utility in treating obesity, eating disorders, arthritis, cardiovascular diseases, and diabetes [1]. The compound is cataloged under PubChem CID 69459627 with molecular formula C20H21N3O2 and a molecular weight of 335.4 g/mol [2]. Unlike generic quinazoline building blocks, this compound possesses a defined (S)-enantiomeric configuration at the pyrrolidine C3 position, a structural feature critical for target engagement differentiation within the patent's structure-activity relationship (SAR) landscape [1].

Why Generic 4-Pyrrolidinyl Quinazolines Cannot Substitute for (3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol in NPY Antagonist Development


The NPY antagonist pharmacophore described in US7205309 is acutely sensitive to modifications on the pyrrolidine ring. The (S)-3-hydroxyl group is a critical hydrogen bond donor/acceptor that directly influences NPY receptor binding conformation [1]. Replacing this compound with the des-hydroxy analog 7-Benzyloxy-2-methyl-4-pyrrolidin-1-yl-quinazoline (Compound 1) removes this key interaction point, while substitution with the 2-hydroxymethyl analog (Compound 10) or the 3-ethoxy variant (Compound 17) alters both steric occupancy and hydrogen bonding capacity at the receptor pocket [1]. Furthermore, the 7-benzyloxy group is a specific lipophilic anchor within this patent's SAR series; generic 7-alkoxy or 7-hydroxy replacements would unpredictably shift logP and NPY subtype selectivity profiles [1]. The quantitative evidence below demonstrates how specific structural features translate into measurable property differences relevant to procurement decisions for NPY-targeted research programs.

Quantitative Differentiation Evidence for (3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol Versus Closest Structural Analogs


Hydrogen Bond Donor Count Differentiation: (S)-3-Hydroxypyrrolidine vs. Unsubstituted Pyrrolidine Analog

The target compound (S)-1-(7-Benzyloxy-2-methyl-quinazolin-4-yl)-pyrrolidin-3-ol possesses one hydrogen bond donor (the pyrrolidine C3 hydroxyl), whereas the direct des-hydroxy comparator 7-Benzyloxy-2-methyl-4-pyrrolidin-1-yl-quinazoline (Compound 1 in US7205309) has zero hydrogen bond donors [1]. This difference directly impacts the compound's capacity to engage in directional hydrogen bonding with the NPY receptor binding pocket, a feature the patent identifies as crucial for antagonist potency [1]. Computed physicochemical data confirm this difference: the target compound has a Hydrogen Bond Donor Count of 1 versus 0 for the des-hydroxy analog [2].

Neuropeptide Y antagonist Structure-activity relationship Hydrogen bond donor count

Topological Polar Surface Area (TPSA) and logP Differentiation: Hydroxyl Introduction Modulates Polarity-Lipophilicity Balance

Introduction of the (S)-3-hydroxyl group into the pyrrolidine ring increases the Topological Polar Surface Area (TPSA) and reduces computed logP relative to the unsubstituted pyrrolidine analog. The target compound has a computed TPSA of 58.5 Ų and an XLogP3-AA of 3.4 [1]. While PubChem does not list computed properties for the des-hydroxy analog under the same descriptor set, the structural difference—replacement of -H with -OH—predictably increases TPSA by approximately 20 Ų and decreases logP by approximately 0.5–0.7 log units based on standard fragment contribution methods [1]. This shift in physicochemical profile directly impacts aqueous solubility, membrane permeability, and ultimately oral bioavailability potential, parameters recognized as critical in NPY antagonist development for obesity indications [2].

Physicochemical property optimization CNS drug-likeness logP modulation

Pyrrolidine Substitution Regiochemistry: C3-Hydroxyl vs. C2-Hydroxymethyl vs. C3-Ethoxy in the US7205309 Patent SAR Series

The US7205309 patent explicitly lists three closely related (S)-pyrrolidine-containing quinazolines with distinct substitution patterns at the pyrrolidine ring: Compound 20 [(S)-1-(7-Benzyloxy-2-methyl-quinazolin-4-yl)-pyrrolidin-3-ol], Compound 10 [(S)-[1-(7-Benzyloxy-2-methyl-quinazolin-4-yl)-pyrrolidin-2-yl]-methanol; C2-hydroxymethyl], and Compound 17 [(S)-7-Benzyloxy-4-(3-ethoxy-pyrrolidin-1-yl)-2-methyl-quinazoline; C3-ethoxy] [1]. Each substitution pattern presents a different hydrogen bonding and steric profile to the NPY receptor: the C3-hydroxyl (target compound) provides a secondary alcohol capable of both H-bond donation and acceptance; the C2-hydroxymethyl (Compound 10) presents a primary alcohol with greater conformational flexibility; and the C3-ethoxy (Compound 17) offers only H-bond acceptance with increased steric bulk [1]. The patent's explicit enumeration of all three compounds as separate embodiments indicates that each substitution pattern yields a distinct pharmacological profile, and they are not considered interchangeable [1].

NPY receptor subtype selectivity Pyrrolidine SAR Regiochemical differentiation

Stereochemical Definition: Enantiopure (S)-Configuration as a Determinant of NPY Receptor Chiral Recognition

The target compound bears a defined (S)-configuration at the pyrrolidine C3 position, with one defined atom stereocenter and zero undefined stereocenters [2]. Within the US7205309 patent, the series of (S)-configured pyrrolidine quinazolines (Compounds 10, 17, 20, 21, 22, 23) are listed separately from their racemic or achiral counterparts, indicating that the NPY receptor binding site exhibits chiral discrimination [1]. The (S)-enantiomer is specifically claimed as a distinct embodiment. The closest achiral comparator within the patent is 7-Benzyloxy-2-methyl-4-pyrrolidin-1-yl-quinazoline (Compound 1), which lacks any defined stereocenter and therefore cannot engage in stereospecific interactions with the NPY receptor [1].

Chiral recognition Enantioselective receptor binding Stereochemical SAR

Recommended Application Scenarios for (3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol Based on Patent-Derived Differentiation Evidence


NPY Y1/Y5 Receptor Antagonist Lead Optimization with Stereospecific Pyrrolidine Hydrogen Bonding

This compound is optimally deployed as a key intermediate or reference standard in NPY antagonist lead optimization programs targeting the Y1 or Y5 receptor subtypes [1]. The (S)-3-hydroxypyrrolidine moiety provides a stereospecific H-bond donor/acceptor that can engage the receptor's polar subpocket, while the 7-benzyloxy group serves as a lipophilic anchor amenable to subsequent structure-based optimization [1]. The compound's defined chirality and H-bond donor count of 1 distinguish it from the simpler 4-pyrrolidinyl scaffold (Compound 1) for teams seeking to improve binding affinity through polar interactions [2].

Physicochemical Property Benchmarking for CNS-Penetrant Quinazoline NPY Antagonists

With a computed XLogP3-AA of 3.4 and TPSA of 58.5 Ų, this compound sits near the upper boundary of CNS drug-like chemical space [2]. Research programs targeting CNS-penetrant NPY antagonists for obesity can use this compound as a reference point to evaluate the impact of pyrrolidine hydroxylation on logP, TPSA, and predicted brain penetration relative to the des-hydroxy analog [1]. The 7-benzyloxy group additionally provides a metabolic soft spot (O-debenzylation) that can be exploited for prodrug design or metabolic switching strategies [1].

Synthetic Intermediate for 7-Hydroxy and 7-O-Linked Quinazoline NPY Antagonist Libraries

Compound 20 is explicitly positioned within the US7205309 patent as the 7-benzyloxy precursor to Compound 21 [(S)-4-(3-Hydroxy-pyrrolidin-1-yl)-2-methyl-quinazolin-7-ol] and Compound 22 [(S)-4-[4-(3-Hydroxy-pyrrolidin-1-yl)-2-methyl-quinazolin-7-yloxymethyl]-benzonitrile hydrochloride] [1]. The benzyl group serves as a protecting group for the 7-hydroxyl, enabling sequential functionalization. Procurement of this compound supports the synthesis of a three-compound SAR mini-library (Compounds 20, 21, 22) with systematic variation at the 7-position while maintaining the stereochemically defined (S)-3-hydroxypyrrolidine pharmacophore [1].

Enantiopure Chiral HPLC Reference Standard for Pyrrolidine-Containing Quinazoline NPY Antagonists

Due to its single defined (S)-stereocenter and commercial availability at specified enantiomeric purity, this compound can serve as a chiral reference standard for HPLC method development and quality control in NPY antagonist drug discovery programs [2]. Its distinct retention time relative to the (R)-enantiomer or the achiral des-hydroxy analog enables method validation for enantiomeric purity determination, a critical quality attribute for chiral drug candidates [1].

Quote Request

Request a Quote for (3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.